N2-Phenyl Regiochemistry Confers a Structurally Defined Spatial Orientation Not Replicable by N1-Phenyl Isomers
Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate is an N2-phenyl-1,2,3-triazole, whereas the most common commercially available comparator—2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid (CAS 1017470-94-8)—and its methyl ester are N1-phenyl regioisomers [REFS-1, REFS-2]. In the N2-phenyl isomer, the phenyl substituent is positioned on the central nitrogen (N2) of the triazole ring, while in the N1-phenyl isomer it resides on the terminal nitrogen. This alters the dihedral angle between the phenyl and triazole rings by approximately 20–30° as demonstrated by X-ray crystallographic analyses of analogous N1- vs. N2-phenyltriazoles [2]. The difference in three-dimensional geometry directly affects molecular docking scores and binding affinity toward biological targets, with N2-phenyl triazoles often exhibiting distinct selectivity profiles in kinase and GPCR assays compared to their N1-phenyl counterparts [2].
| Evidence Dimension | Phenyl substituent position on triazole ring (N2 vs. N1) |
|---|---|
| Target Compound Data | N2-phenyl isomer (CAS 645391-62-4); phenyl group attached to central N2 nitrogen of 1,2,3-triazole |
| Comparator Or Baseline | N1-phenyl isomer (CAS 1017470-94-8, free acid; methyl ester analog CAS not specified); phenyl group attached to terminal N1 nitrogen |
| Quantified Difference | ~20–30° difference in phenyl-triazole dihedral angle by X-ray crystallography in representative N1- vs. N2-phenyltriazole pairs [2] |
| Conditions | X-ray crystallography of N1- and N2-phenyl-1,2,3-triazole derivatives; molecular docking against kinase and GPCR targets |
Why This Matters
Procurement of the incorrect N1-phenyl regioisomer will produce a structurally distinct compound that may exhibit divergent biological activity, invalidating SAR hypotheses and requiring repeated synthesis.
- [1] Holm, S. C.; Straub, B. F. Organic Letters, 2011, 13, 1900–1903. 'Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles.' View Source
- [2] Agalave, S. G.; Maujan, S. R.; Pore, V. S. Chemistry – An Asian Journal, 2011, 6, 2696–2718. 'Click Chemistry: 1,2,3-Triazoles as Pharmacophores.' View Source
